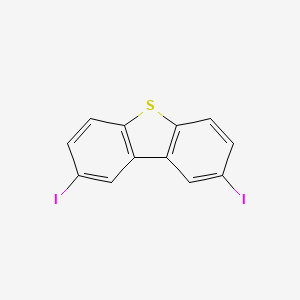

2,8-Diiododibenzothiophene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,8-diiododibenzothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6I2S/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMCSMONVKDUIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C3=C(S2)C=CC(=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6I2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,8 Diiododibenzothiophene

Regioselective Iodination Strategies of Dibenzothiophene (B1670422)

Achieving regioselectivity in the iodination of dibenzothiophene is paramount to ensure the desired 2,8-substitution pattern. Both direct and indirect methods have been explored to control the position of iodine atom introduction onto the dibenzothiophene core.

Direct C-H Bond Iodination Approaches

Direct C-H bond iodination offers an atom-economical approach to synthesizing iodinated arenes. N-Iodosuccinimide (NIS) has emerged as a key reagent in this area. In pure trifluoroacetic acid (TFA), NIS provides a time-efficient and general method for the iodination of a variety of benzene (B151609) derivatives at room temperature, often yielding mono-iodinated products without significant byproducts within 16 hours. diva-portal.org For less reactive substrates, the addition of sulfuric acid can accelerate the reaction. diva-portal.org

The combination of NIS with TFA is a potent system for electrophilic iodination. diva-portal.orgresearchgate.net The reaction proceeds through the activation of NIS by the strong acid, generating a highly electrophilic iodine species that can attack the electron-rich positions of the aromatic ring. The regioselectivity is often directed by the electronic properties of the substituents on the benzene ring. nih.gov

For instance, the iodination of phenols and anilines with various reagents tends to show high para-regioselectivity. nih.gov While specific studies on dibenzothiophene are limited in the provided results, the principles of electrophilic aromatic substitution suggest that the 2 and 8 positions are electronically favored for such reactions.

| Reagent System | Substrate Type | Key Features |

| NIS/TFA | Mono- and disubstituted benzenes | Room temperature, time-efficient, generally good yields for mono-iodination. diva-portal.org |

| NIS/TFA/H₂SO₄ | Deactivated substrates | Increased reaction rate for less reactive compounds. diva-portal.org |

| NIS/Acetonitrile/TFA (catalytic) | Methoxybenzenes | Preferential iodination under milder acidic conditions. diva-portal.org |

Indirect Iodination through Organometallic Intermediates

Indirect methods for iodination often involve the initial formation of an organometallic intermediate, which is then quenched with an iodine source. This approach offers excellent control over regioselectivity. Common strategies include directed lithiation followed by reaction with an electrophilic iodine source. nih.gov This method is a cornerstone for the regioselective preparation of aryl halides. nih.gov

Palladium-catalyzed C-H iodination directed by a weakly coordinating auxiliary, such as an amide group, has also been developed. nih.gov This technique utilizes molecular iodine (I₂) as the sole oxidant and is compatible with a wide array of heterocyclic compounds. nih.gov The directing group ensures that the iodination occurs at a specific ortho-position.

Precursor Synthesis: Dibenzothiophene Dihalogenation

A common and practical route to 2,8-diiododibenzothiophene involves a two-step process starting with the synthesis of a dihalogenated precursor, most notably 2,8-dibromodibenzothiophene (B47624). ossila.comnih.gov This intermediate is a versatile building block for creating a variety of small molecules, oligomers, and polymers used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). ossila.com

The synthesis of 4,8-dibromobenzo[1,2-d:4,5-d']bis( nih.govnih.govossila.comthiadiazole) through the bromination of the parent heterocycle has been reported as an efficient method. mdpi.com This di-bromo derivative can then undergo further reactions, such as nucleophilic aromatic substitution or cross-coupling reactions, to introduce other functionalities. mdpi.com While this is a different heterocyclic system, the principle of creating a stable di-bromo intermediate for subsequent functionalization is a widely applied strategy in organic synthesis.

The conversion of 2,8-dibromodibenzothiophene to this compound can be achieved through halogen exchange reactions, often catalyzed by copper or palladium complexes.

| Precursor | Synthetic Utility |

| 2,8-Dibromodibenzothiophene | Versatile building block for OLEDs, OFETs, and OPVs. ossila.com |

| 4,8-Dibromobenzo[1,2-d:4,5-d']bis( nih.govnih.govossila.comthiadiazole) | Thermally and hydrolytically stable intermediate for further functionalization. mdpi.com |

Exploration of Novel Cyclization and Annulation Routes to Dibenzothiophene Scaffolds Incorporating Iodine

The construction of the dibenzothiophene core with pre-installed iodine atoms represents an alternative and potentially more convergent synthetic strategy. Iodine-catalyzed cyclization reactions have been developed for the synthesis of various sulfur-containing heterocycles. For example, an iodine-catalyzed method has been reported for the regioselective C-3 chalcogenation of 7-azaindoles, which can then be diversified to generate benzothiophene-fused cores. acs.org

Furthermore, iodine-promoted cyclization of 4,5-bis(arylethynyl)triazoles has been shown to produce 2-triazolyl-3-iodoheteroindenes. researchgate.net While not directly yielding dibenzothiophene, these examples highlight the utility of iodine in mediating cyclization reactions to form complex heterocyclic systems. Research into iodine(III)-catalyzed oxidative cyclization of aryl amines to construct benzimidazoles also points to the potential of hypervalent iodine reagents in facilitating ring-forming reactions. chemrxiv.org

Controlled Multi-Halogenation for Orthogonal Functionalization

The ability to introduce multiple different halogen atoms onto the dibenzothiophene scaffold in a controlled manner opens up possibilities for orthogonal functionalization. This allows for selective reactions at different positions of the molecule. For instance, a molecule containing both bromine and iodine atoms can undergo selective cross-coupling reactions, as the carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed reactions.

While specific examples of controlled multi-halogenation of dibenzothiophene for orthogonal functionalization were not found in the provided search results, the principles are well-established in organic synthesis. The development of such methods would be highly valuable for the construction of complex, multi-functional materials based on the dibenzothiophene core.

Sophisticated Functionalization and Derivatization Strategies

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing 2,8-Diiododibenzothiophene.wildlife-biodiversity.comescholarship.org

Transition metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wildlife-biodiversity.comescholarship.org For this compound, these reactions are instrumental in creating extended π-conjugated systems. The reactivity of the carbon-iodine bond makes it an excellent substrate for various palladium and nickel-catalyzed transformations.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds between organoboron compounds and organic halides. nih.govnih.govlibretexts.org This reaction is particularly effective for introducing aryl and heteroaryl moieties onto the this compound scaffold, leading to the synthesis of conjugated polymers and materials for organic electronics. researchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a base. nih.govlibretexts.org

Key features of the Suzuki-Miyaura coupling involving this compound include its tolerance to a wide range of functional groups and the commercial availability of a diverse library of boronic acids and esters. libretexts.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.

Table 1: Representative Examples of Suzuki-Miyaura Coupling with this compound

| Catalyst | Ligand | Base | Solvent | Coupling Partner | Product | Yield (%) |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | Phenylboronic acid | 2,8-Diphenyldibenzothiophene | High |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 2-Thienylboronic acid | 2,8-Di(thiophen-2-yl)dibenzothiophene | High |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 9-Anthracenylboronic acid | 2,8-Di(anthracen-9-yl)dibenzothiophene | Moderate |

This table presents hypothetical yet representative data based on typical Suzuki-Miyaura reaction conditions.

The Stille coupling reaction provides another powerful method for carbon-carbon bond formation by coupling organotin compounds (stannanes) with organic halides. numberanalytics.comwiley-vch.dewikipedia.org It offers the advantage of being largely insensitive to the presence of moisture and air, and the organotin reagents are often stable and easily handled. wikipedia.orgsigmaaldrich.com This reaction has been effectively used to synthesize a variety of 2,8-disubstituted dibenzothiophene (B1670422) derivatives.

A significant consideration in Stille coupling is the toxicity of organotin compounds and their byproducts. libretexts.org Nevertheless, its broad functional group tolerance and reliability make it a valuable tool in organic synthesis. wikipedia.orgsigmaaldrich.com

Table 2: Examples of Stille Coupling Reactions with this compound

| Catalyst | Ligand | Solvent | Coupling Partner | Product | Yield (%) |

| Pd(PPh₃)₄ | PPh₃ | Toluene | Tributyl(vinyl)stannane | 2,8-Divinyldibenzothiophene | High |

| PdCl₂(AsPh₃)₂ | AsPh₃ | Dioxane | Trimethyl(phenylethynyl)stannane | 2,8-Di(phenylethynyl)dibenzothiophene | Moderate |

| Pd₂(dba)₃ | P(o-tol)₃ | THF | 2-(Tributylstannyl)thiophene | 2,8-Di(thiophen-2-yl)dibenzothiophene | High |

This table presents hypothetical yet representative data based on typical Stille reaction conditions.

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netorganic-chemistry.org This reaction is indispensable for introducing ethynyl (B1212043) and other alkynyl groups onto the dibenzothiophene core, which is a key step in the synthesis of materials with extended π-conjugation and linear rigid structures, often utilized in molecular wires and organic electronics. researchgate.netnih.gov The reaction typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org

The Sonogashira coupling is valued for its mild reaction conditions and high efficiency. organic-chemistry.org The resulting alkynyl-substituted dibenzothiophenes are versatile intermediates for further transformations.

Table 3: Sonogashira Coupling of this compound

| Catalyst | Co-catalyst | Base | Solvent | Coupling Partner | Product | Yield (%) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF/Toluene | Phenylacetylene | 2,8-Bis(phenylethynyl)dibenzothiophene | High |

| Pd(OAc)₂ | CuI | Piperidine | DMF | Trimethylsilylacetylene | 2,8-Bis(trimethylsilylethynyl)dibenzothiophene | High |

| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Benzene (B151609) | 1-Hexyne | 2,8-Di(hex-1-yn-1-yl)dibenzothiophene | Moderate |

This table presents hypothetical yet representative data based on typical Sonogashira reaction conditions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgyoutube.commychemblog.comacsgcipr.org This reaction is of great importance for synthesizing nitrogen-containing organic materials, which have applications in pharmaceuticals, and as charge-transporting materials in organic light-emitting diodes (OLEDs). mychemblog.com

The reaction's scope is broad, accommodating a wide variety of amines, including primary and secondary amines, and anilines. acsgcipr.org The choice of phosphine (B1218219) ligand is critical to the success of the reaction, with bulky, electron-rich ligands often providing the best results. wikipedia.org

Table 4: Buchwald-Hartwig Amination of this compound

| Catalyst | Ligand | Base | Solvent | Amine | Product | Yield (%) |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | Aniline | N2,N8-Diphenyldibenzothiophene-2,8-diamine | High |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | Morpholine | 2,8-Dimorpholinodibenzothiophene | High |

| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | t-BuOH | Carbazole (B46965) | 2,8-Di(9H-carbazol-9-yl)dibenzothiophene | Moderate |

This table presents hypothetical yet representative data based on typical Buchwald-Hartwig amination conditions.

While palladium has been the dominant catalyst for cross-coupling reactions, nickel has emerged as a powerful and more earth-abundant alternative. escholarship.orgsquarespace.com Nickel catalysts can exhibit unique reactivity and are often more effective for coupling with certain substrates, including aryl chlorides and those prone to β-hydride elimination. squarespace.com Nickel-catalyzed reactions, such as Kumada, Negishi, and Stille couplings, have been successfully applied to the functionalization of various aryl halides. nih.govnih.gov

Nickel's ability to access different oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III), allows for diverse reaction mechanisms, including those involving radical pathways. squarespace.comrsc.org This can lead to complementary reactivity compared to palladium.

Table 5: Nickel-Catalyzed Cross-Coupling of this compound

| Reaction Type | Catalyst | Ligand | Coupling Partner | Product |

| Kumada | NiCl₂(dppe) | dppe | Phenylmagnesium bromide | 2,8-Diphenyldibenzothiophene |

| Negishi | Ni(acac)₂ | dppf | Phenylzinc chloride | 2,8-Diphenyldibenzothiophene |

| Stille | Ni(cod)₂ | Imidazole | Arylstannane | 2,8-Diaryldibenzothiophene |

This table presents hypothetical yet representative data based on known nickel-catalyzed cross-coupling reactions. nih.govnih.gov

The catalytic cycles of transition metal-catalyzed cross-coupling reactions generally involve three key steps: oxidative addition, transmetallation, and reductive elimination. wildlife-biodiversity.comox.ac.ukwikipedia.orglibretexts.org

Oxidative Addition : The cycle begins with the oxidative addition of the organic halide (in this case, this compound) to a low-valent metal center, typically Pd(0) or Ni(0). nih.govwikipedia.orgumb.edu This step involves the cleavage of the carbon-iodine bond and the formation of two new bonds to the metal, increasing the metal's oxidation state by two (e.g., Pd(0) to Pd(II)). wikipedia.orgumb.edu The rate of this step is influenced by the nature of the halide, with the C-I bond being the most reactive.

Transmetallation : In this step, the organic group from the organometallic reagent (e.g., organoboron, organotin, or organozinc) is transferred to the palladium(II) or nickel(II) complex. numberanalytics.comruhr-uni-bochum.despringernature.com This is a crucial step where the new carbon-carbon or carbon-heteroatom bond is poised to be formed. numberanalytics.com For Suzuki and Stille couplings, this step involves the exchange of the halide on the palladium center with the organic group from the boron or tin reagent, respectively. nih.govwiley-vch.de

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) or diorganonickel(II) intermediate. wikipedia.orglibretexts.orgumb.edu The two organic groups couple and are eliminated from the metal center, forming the desired product and regenerating the low-valent metal catalyst, which can then re-enter the catalytic cycle. wikipedia.org For this to occur, the two groups to be eliminated must typically be in a cis orientation to each other on the metal center. libretexts.org

Understanding these fundamental steps allows for the rational design of more efficient catalytic systems through the judicious choice of ligands, additives, and reaction conditions. wildlife-biodiversity.comruhr-uni-bochum.de

Nucleophilic Aromatic Substitution (SNAr) Reactions with Diiodinated Dibenzothiophenes

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a range of nucleophiles onto an aromatic ring. wikipedia.org The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group. wikipedia.orgnih.gov For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, and a good leaving group must be present. wikipedia.org

In the case of this compound, the iodine atoms serve as the leaving groups. While iodine is a good leaving group, the dibenzothiophene core itself is not strongly electron-withdrawing. Therefore, the reactivity of this compound in SNAr reactions is expected to be moderate and often requires forcing conditions or the presence of a catalyst. The introduction of additional electron-withdrawing groups onto the dibenzothiophene skeleton would be expected to enhance its reactivity towards nucleophiles.

Research on the SNAr reactions of this compound specifically is limited. However, studies on related dihalogenated aromatic compounds provide insights into its potential reactivity. For instance, the reaction of ortho-iodobenzamides with amines in the presence of pyridine (B92270) has been shown to proceed via a directed SNAr reaction, highlighting the influence of neighboring groups on reactivity. nih.gov Furthermore, studies on the SNAr reactions of other dihalogenated heterocycles with nucleophiles like amines and thiols demonstrate the feasibility of such transformations, often requiring specific catalysts or reaction conditions to achieve good yields and selectivity. nih.govacsgcipr.org For example, the SNAr reaction between heteroaryl halides and thiols can proceed smoothly in the presence of a base like potassium carbonate. nih.gov

The table below summarizes hypothetical SNAr reactions of this compound with various nucleophiles, based on general principles and reactivity trends observed in similar systems. The conditions and yields are illustrative and would require experimental validation.

| Nucleophile | Product | Typical Reaction Conditions | Anticipated Yield | Reference |

|---|---|---|---|---|

| Piperidine | 2,8-Di(piperidin-1-yl)dibenzothiophene | Pd or Cu catalyst, strong base (e.g., NaOt-Bu), high temperature (e.g., >100 °C), inert atmosphere | Moderate | wikipedia.orgdiva-portal.org |

| Sodium Methoxide | 2,8-Dimethoxydibenzothiophene | Cu catalyst (e.g., CuI), high temperature, polar aprotic solvent (e.g., DMF, NMP) | Moderate to Good | wikipedia.org |

| Sodium Thiophenoxide | 2,8-Di(phenylthio)dibenzothiophene | Often proceeds without a catalyst but may require a base (e.g., K2CO3) and elevated temperatures. | Good | nih.govacsgcipr.org |

Advanced Post-Functionalization Techniques for Extended π-Conjugated Systems

The development of extended π-conjugated systems based on the dibenzothiophene core is of significant interest for applications in organic electronics. Post-functionalization of this compound using modern cross-coupling reactions provides a powerful toolbox for constructing such materials with tailored electronic and optical properties.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are particularly well-suited for this purpose. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. wikipedia.orgnih.gov

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron reagent with an organohalide, is widely used to introduce aryl or vinyl substituents. nih.gov The reaction of this compound with various arylboronic acids or their esters can lead to the formation of 2,8-diaryldibenzothiophenes, which are valuable building blocks for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields. nih.govresearchgate.net

The Buchwald-Hartwig amination allows for the introduction of primary and secondary amines at the 2- and 8-positions of the dibenzothiophene core. wikipedia.orgnih.gov This reaction is instrumental in synthesizing novel hole-transporting materials and fluorescent emitters. The selection of the appropriate phosphine ligand is critical for the success of the amination, with sterically hindered and electron-rich ligands often providing the best results. nih.gov

The following tables summarize representative examples of Suzuki-Miyaura and Buchwald-Hartwig reactions performed on dihalodibenzothiophenes.

Suzuki-Miyaura Coupling Reactions of Dihalodibenzothiophenes

| Dibenzothiophene Derivative | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2,8-Dibromodibenzothiophene (B47624) | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Water | 100 | 85 | nih.gov |

| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Dioxane/Water | 80 | 92 | researchgate.net |

| 2,8-Dibromodibenzothiophene-S,S-dioxide | Thiophene-2-boronic acid | Pd2(dba)3 / P(t-Bu)3 | K3PO4 | Toluene | 110 | 78 |

Buchwald-Hartwig Amination of Dihalodibenzothiophenes

| Dibenzothiophene Derivative | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2,8-Dibromodibenzothiophene | Aniline | Pd2(dba)3 / XPhos | NaOt-Bu | Toluene | 100 | 88 | nih.gov |

| This compound | Carbazole | Pd(OAc)2 / RuPhos | Cs2CO3 | Dioxane | 110 | 75 | researchgate.net |

| 2,8-Dibromodibenzothiophene | Morpholine | Pd(OAc)2 / BINAP | K3PO4 | Toluene | 90 | 95 | wikipedia.org |

Furthermore, polymerization techniques such as Yamamoto and Suzuki polymerization, starting from 2,8-dihalodibenzothiophene monomers, have been employed to synthesize high molecular weight polymers with extended π-conjugation along the polymer backbone. These poly(dibenzothiophene)s are promising materials for a variety of electronic applications.

Applications in Advanced Organic Electronic Materials

Integration into Conjugated Polymers and Oligomers for High-Performance Devices

2,8-Diiododibenzothiophene is a key monomer for the synthesis of conjugated polymers and oligomers. These materials are central to the performance of numerous organic electronic devices due to their tunable electronic structures and solution processability. nih.govresearchgate.net The ability to create donor-acceptor (D-A) copolymers by pairing electron-rich and electron-deficient units allows for precise control over the material's bandgap and charge transport characteristics. nih.govresearchgate.net

The palladium-catalyzed Suzuki-Miyaura coupling reaction is a common method to polymerize this compound with other aromatic bis(boronic acid) or bis(pinacol boronate) esters to yield poly(dibenzothiophene) derivatives. core.ac.uk For instance, a series of 2,8-p-diaryldibenzothiophene derivatives have been synthesized, where the electronic properties were systematically altered by introducing either electron-donating or electron-withdrawing groups at the para position of the phenyl ring. core.ac.uk

Donor-acceptor copolymers incorporating dibenzothiophene (B1670422) units have shown significant promise. For example, copolymers based on indacenodithiophene (IDT) as the donor and 2,1,3-benzothiadiazole (B189464) (BT) as the acceptor have achieved high power conversion efficiencies in solar cells. mdpi.com The synthesis of such copolymers often involves Stille or Suzuki coupling reactions. rsc.orgresearchgate.net The choice of comonomer and the nature of the solubilizing side chains can significantly impact the resulting polymer's molecular weight, thermal stability, and optoelectronic properties. mdpi.commdpi.com

Table 1: Properties of Selected Dibenzothiophene-Based Copolymers

| Copolymer | Donor Unit | Acceptor Unit | Mn (Da) | PDI | Optical Bandgap (eV) | HOMO (eV) | LUMO (eV) |

|---|---|---|---|---|---|---|---|

| PIDTBDI | Indacenodithiophene | Benzothiadiazole dicarboxylic imide | 4334 | 2.46 | ~1.57 | -5.30 | -3.61 |

| PIDTTBDI | Indacenodithienothiophene | Benzothiadiazole dicarboxylic imide | 6236 | 1.14 | ~1.69 | -5.28 | -3.59 |

| PCPDTDTBTDI-8, DMO | Cyclopentadithiophene | Benzothiadiazole dicarboxylic imide | 17400 | - | ~1.3 | -5.10 to -5.22 | -3.4 to -3.5 |

| PDTSDTBTDI-DMO | Dithienosilole | Benzothiadiazole dicarboxylic imide | 14600 | - | ~1.4 | ~-5.2 | -3.56 |

| PDTSDTBTDI-8 | Dithienosilole | Benzothiadiazole dicarboxylic imide | 5700 | - | ~1.4 | ~-5.2 | -3.45 |

Data sourced from multiple studies for illustrative purposes. mdpi.commdpi.commdpi.com

The strategic combination of electron donor and acceptor units within a conjugated polymer is a cornerstone of modern organic electronics design. mdpi.comresearchgate.net Dibenzothiophene itself is considered a moderately electron-donating unit. researchgate.net By coupling this compound with various electron-accepting moieties, it is possible to create materials with a low bandgap, which is desirable for applications in organic photovoltaics and near-infrared emitting devices. mdpi.com

Common electron acceptor units that have been copolymerized with dibenzothiophene derivatives or other donor units include benzothiadiazole (BT), benzobisthiadiazole (BBT), diketopyrrolopyrrole (DPP), and thienopyrroledione (TPD). researchgate.net The introduction of electron-withdrawing or electron-donating substituents onto the 2,8-diaryl groups of dibenzothiophene derivatives allows for a systematic tuning of the highest occupied molecular orbital (HOMO) energy level. core.ac.uk A linear relationship has been observed between the Hammett constants of the para substituents and the HOMO energy, demonstrating a predictable way to modulate the electronic properties of these materials. core.ac.uk

Host Materials in Phosphorescent Organic Light-Emitting Diodes (PHOLEDs)

In PHOLEDs, host materials play a crucial role in facilitating efficient energy transfer to the phosphorescent guest emitters. rsc.org Dibenzothiophene-based materials are attractive candidates for host materials due to their high triplet energy, which is necessary to confine the triplet excitons on the guest molecules. core.ac.uk The less electron-donating nature of the dibenzothiophene core compared to carbazole (B46965) can be advantageous in achieving balanced charge transport within the emissive layer. researchgate.net

A series of 2,8-diaryl-dibenzothiophene derivatives have been synthesized and their photophysical properties investigated. core.ac.uk These compounds exhibit high triplet energies, making them suitable as host materials. core.ac.uk For example, 2,8-bis(diphenyl-phosphoryl)-dibenzo[b,d]thiophene (PPT), a derivative of 2,8-dibromodibenzothiophene (B47624), has been used as an ambipolar host and electron transport layer material, leading to high-efficiency blue PHOLEDs. ossila.com The design of host materials often involves linking the dibenzothiophene core to other aromatic units to optimize charge injection and transport properties. researchgate.net

Table 2: Photophysical Properties of 2,8-Diaryl-Dibenzothiophene Derivatives

| Compound | Substituent on Phenyl Ring | Absorption Max (nm) | Emission Max (nm) | Triplet Energy (eV) |

|---|---|---|---|---|

| 1 | -H | 320 | 385 | 2.70 |

| 2 | -OCH3 | 328 | 396 | 2.67 |

| 3 | -CN | 326 | 395 | 2.68 |

| 4 | -N(CH3)2 | 350 | 448 | 2.51 |

Data adapted from a study on 2,8-p-diaryldibenzothiophene derivatives. core.ac.ukresearchgate.net

Active Layer Components in Organic Field-Effect Transistors (OFETs)

The performance of OFETs is highly dependent on the charge carrier mobility of the semiconductor material used in the active layer. mdpi.comossila.com The rigid and planar structure of the dibenzothiophene core is conducive to strong intermolecular π-π stacking, which is essential for efficient charge transport. mdpi.com Copolymers incorporating dibenzothiophene units have demonstrated promising performance in OFETs. mdpi.comossila.com

For instance, copolymers based on benzodipyrrolidone have been shown to exhibit good hole mobilities. researchgate.net Similarly, copolymers containing benzothiadiazole dicarboxylic imide have achieved hole mobilities up to 0.70 cm²/V·s. mdpi.com The optimization of alkyl side chains on the polymer backbone is a critical factor in controlling the morphology and crystallinity of the thin film, which in turn influences the charge transport properties. researchgate.net

Active Layer Components in Organic Photovoltaic Cells (OPVs)

In the field of OPVs, there is a continuous search for donor and acceptor materials that can efficiently absorb sunlight and effectively separate and transport charges. mdpi.comossila.com Dibenzothiophene-based copolymers have been extensively explored as donor materials in bulk heterojunction (BHJ) solar cells. mdpi.comossila.comarizona.edu The ability to tune the bandgap of these polymers through the D-A approach allows for the optimization of light absorption to match the solar spectrum. nih.govnih.gov

Development of Electrochromic Materials

Electrochromic materials are compounds that change their optical properties in response to an applied electrical potential. nih.govnih.gov This property makes them suitable for applications such as smart windows and displays. Conducting polymers are a major class of electrochromic materials. nih.gov While direct applications of this compound in electrochromic materials are not as widely reported as in other areas, the principles of polymer design for electrochromism are relevant.

The synthesis of copolymers with alternating donor and acceptor units can lead to materials with multiple, stable redox states, each with a distinct color. tubitak.gov.tr For example, a copolymer of 4,7-di(thiophen-2-yl)benzo[c] researchgate.netossila.comrsc.orgthiadiazole and 3,4-ethylenedioxythiophene (B145204) has been shown to exhibit electrochromic behavior with a low bandgap. nih.govtubitak.gov.tr The stability of the polymer during repeated switching cycles is a crucial factor for practical applications. nih.govwustl.edu The incorporation of dibenzothiophene units into such polymer backbones could potentially lead to new electrochromic materials with desirable properties.

Strategies for Enhancing Charge Transport and Mobility in Amorphous Organic Semiconductors

The performance of organic electronic devices is intrinsically linked to the charge transport characteristics of the semiconducting materials employed. In the realm of amorphous organic semiconductors, where long-range molecular order is absent, facilitating efficient charge transport presents a unique set of challenges. For materials derived from this compound, a versatile building block for advanced organic electronics, several key strategies have been developed to enhance charge carrier mobility. These strategies primarily revolve around the precise control of molecular structure and the optimization of thin-film processing conditions.

A primary approach to improving charge transport in amorphous semiconductors derived from this compound is through copolymerization. By strategically combining the dibenzothiophene core, which can be introduced into a polymer backbone via the reactive iodine functionalities at the 2 and 8 positions, with other aromatic units, it is possible to create donor-acceptor (D-A) type copolymers. researchgate.netnih.gov This molecular design allows for the tuning of the polymer's electronic properties, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. semanticscholar.org The introduction of electron-donating and electron-accepting moieties can lead to stronger intermolecular interactions and a more favorable electronic structure for charge transport.

Side-chain engineering represents another critical strategy. The nature of the alkyl or other solubilizing groups attached to the polymer backbone significantly influences the material's processability and solid-state morphology. Judicious selection of side chains can prevent excessive aggregation, which might otherwise lead to uncontrolled crystallization, while still promoting favorable short-range intermolecular contacts necessary for charge hopping. For instance, the length and branching of side chains can be optimized to balance solubility and the tendency for π-π stacking between polymer backbones, a crucial factor for efficient charge transport. acs.org

Furthermore, enhancing the planarity and rigidity of the polymer backbone is a key consideration for improving intramolecular charge transport. nih.gov A more rigid backbone, often achieved by incorporating fused aromatic rings, can lead to more delocalized molecular orbitals along the polymer chain, thereby reducing the energetic barriers for charge movement within a single molecule. nih.gov While these materials are macroscopically amorphous, a higher degree of local order and planarity can significantly boost charge carrier mobility.

Processing techniques also play a pivotal role in optimizing the charge transport properties of amorphous semiconductor thin films. Methods such as shear coating can induce a degree of molecular alignment even in otherwise amorphous polymers. mdpi.com This alignment can create more efficient pathways for charge transport, leading to a notable increase in charge carrier mobility. mdpi.com The choice of solvent and annealing conditions during film formation can also impact the local molecular packing and, consequently, the electronic coupling between adjacent polymer chains.

The following tables summarize key findings from research on enhancing charge transport in polymers, including those with structural motifs that can be synthesized from dibenzothiophene derivatives.

Table 1: Effect of Copolymer Composition on Charge Carrier Mobility

| Polymer System | Description | Hole Mobility (cm²/V·s) | Key Finding |

|---|---|---|---|

| PDPDBD | Copolymer of dithienobenzodithiophene and diketopyrrolopyrrole. nih.gov | ~2.7 | Increased intramolecular charge transport due to a more rigid backbone compared to its benzodithiophene analogue. nih.gov |

| DTS-based Copolymers | Donor-acceptor copolymers based on dithienosilole. acs.org | Up to 0.1 | Mobility is enhanced by increasing molecular weight and appropriate side-chain substitution, which improves microstructural order. acs.org |

| PDTSDTBTDI-DMO | Copolymer of dithienosilole and benzothiadiazole dicarboxylic imide with dimethyloctyl side chains. semanticscholar.org | Not Reported (Focus on optical/electrochemical properties) | Higher molecular weight and good solubility achieved through side-chain engineering. semanticscholar.org |

Table 2: Influence of Processing on Charge Carrier Mobility

| Polymer System | Processing Technique | Shear Speed (mm/s) | Hole Mobility (cm²/V·s) | Key Finding |

|---|---|---|---|---|

| PDPP-TT-PDMS (24 wt%) | Shear Coating mdpi.com | 0.5 | 0.06 | Increasing shear speed leads to a moderate increase in carrier mobility without significant changes in morphology. mdpi.com |

| 7 | 0.16 | |||

| PDPP-TT-PDMS (37 wt%) | Shear Coating mdpi.com | 0.5 | 0.05 | A similar trend of mobility improvement with increased shear speed is observed. mdpi.com |

| 7 | 0.13 |

Table 3: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | 2,8-diiododibenzo[b,d]thiophene |

| PDPDBD | poly(dithienobenzodithiophene-co-diketopyrrolopyrrolebithiophene) nih.gov |

| DTS | Dithienosilole semanticscholar.orgacs.org |

| PDTSDTBTDI-DMO | poly(dithienosilole-alt-benzothiadiazole dicarboxylic imide) with 3,7-dimethyloctyl side chains semanticscholar.org |

| PDPP-TT-PDMS | poly-diketo-pyrrolopyrrole-thienothiophene inner block with poly(dimethylsiloxane) outer blocks mdpi.com |

Advanced Spectroscopic Characterization for Structural and Electronic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For a molecule with the C₂ symmetry of 2,8-diiododibenzothiophene, a simplified NMR spectrum is anticipated. Due to the symmetrical substitution, the number of unique proton and carbon signals is halved. The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at the 1, 3, and 4 positions (and their symmetrical counterparts 9, 7, and 6). Similarly, the ¹³C NMR spectrum should display six signals for the six unique carbon atoms in the asymmetric unit. The carbon atoms directly bonded to the iodine (C-2 and C-8) are expected to show a significantly shifted resonance due to the heavy atom effect.

| Representative NMR Data for 2,8-Dihalodibenzothiophene Analogues | ||

|---|---|---|

| Analogue | Nucleus | Chemical Shift (δ) in ppm |

| 2,8-Dibromodibenzothiophene (B47624) | ¹H NMR | 8.20 (d, 2H), 7.85 (d, 2H), 7.69 (dd, 2H) |

| ¹³C NMR | 141.0, 137.9, 130.2, 124.1, 122.9, 120.7 |

For unambiguous assignment of all proton and carbon signals in complex molecules, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between nuclei, allowing for the assembly of the molecular skeleton.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H), typically over two to three bonds. chemrxiv.org For this compound, COSY would show cross-peaks connecting the signals of adjacent protons, for instance, between H-3 and H-4, and between H-3 and H-1, confirming their positions within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). acs.org This allows for the direct assignment of protonated carbons. For example, the proton signal for H-1 would show a cross-peak to the signal for the C-1 carbon.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Conformation and Dynamics

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These vibrations are dependent on bond strengths, bond angles, and atomic masses, making them a sensitive fingerprint of molecular structure and functional groups. mdpi.com For a non-linear molecule with N atoms, 3N-6 fundamental vibrational modes are expected. rsc.org

The analysis of this compound would reveal characteristic vibrations:

Aromatic C-H Stretching: Typically observed in the 3000–3100 cm⁻¹ region.

Aromatic C=C Stretching: A series of bands in the 1400–1600 cm⁻¹ range, characteristic of the fused aromatic ring system.

C-S Stretching: Vibrations involving the sulfur heteroatom, which are often weak in the IR spectrum but can be more prominent in the Raman spectrum.

C-I Stretching: The carbon-iodine bond vibration is expected at the low-frequency end of the spectrum (typically 500-600 cm⁻¹) due to the high mass of the iodine atom.

The table below presents characteristic IR absorption peaks for the parent compound, dibenzothiophene (B1670422), as a reference.

| Illustrative Vibrational Data for Dibenzothiophene | |

|---|---|

| Vibrational Mode | Frequency (cm⁻¹) |

| Aromatic C-H Stretch | ~3060 |

| Aromatic C=C Stretch | ~1445, 1425 |

| C-H In-plane Bend | ~1220, 1100 |

| C-H Out-of-plane Bend | ~750 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence) for Electronic Transitions and Band Gap Determination

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and photoluminescence (PL), provides critical insights into the electronic structure of a molecule. It measures the energy required to promote electrons from lower-energy occupied orbitals to higher-energy unoccupied orbitals.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π-π* transitions within the conjugated dibenzothiophene core. Studies on the parent dibenzothiophene show characteristic absorption maxima around 315-325 nm. scispace.comresearchgate.net The introduction of heavy iodine atoms can influence the electronic properties and photophysical decay pathways. The heavy-atom effect is known to enhance intersystem crossing (the transition from a singlet excited state to a triplet excited state), which can lead to a decrease in fluorescence quantum yield and an increase in phosphorescence. nih.gov

The optical band gap (E_g_) of the material can be estimated from the onset of the absorption edge in the UV-Vis spectrum. This value is crucial for determining the material's potential in electronic applications, such as in organic semiconductors where this compound has been used as an additive in perovskite solar cells. scispace.com

| Representative Electronic Properties of Dibenzothiophene Analogues | ||

|---|---|---|

| Compound | Technique | Key Findings |

| Dibenzothiophene | UV-Vis Absorption | λ_max_ ~315 nm, 325 nm scispace.comresearchgate.net |

| Dibenzothiophene | Photoluminescence (Fluorescence) | Emission λ_max_ ~330-345 nm scispace.com |

| Halogenated Dibenzothiophene Oxides | Photophysics | Heavy-atom effect enhances intersystem crossing. nih.gov |

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry and Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. It provides exact bond lengths, bond angles, and details of intermolecular packing, which are fundamental to understanding a material's properties.

While a solved crystal structure for this compound is not available in the searched literature, an analysis would be expected to reveal several key features. The dibenzothiophene core would be largely planar. The analysis would provide precise measurements of the C-I bond lengths and the C-S-C bond angle within the thiophene (B33073) ring. Crucially, it would elucidate the intermolecular packing arrangement in the crystal lattice. Of particular interest would be the potential for halogen bonding—a non-covalent interaction where the electropositive region on the iodine atom interacts with a nucleophilic species on an adjacent molecule. Such interactions can significantly influence the solid-state architecture and, consequently, the material's electronic properties like charge transport. nih.gov

Advanced Techniques for Probing Excited State Dynamics and Charge Transfer Processes (e.g., Magnetic Circular Dichroism)

Understanding the fate of a molecule after it absorbs light is the domain of advanced time-resolved spectroscopy. Techniques like femtosecond transient absorption can track the relaxation pathways of an excited state on incredibly short timescales, revealing rates of internal conversion, intersystem crossing, and fluorescence. acs.orgscispace.com Studies on dibenzothiophene derivatives show that upon excitation, they rapidly relax from the initial singlet excited state (S₁), with a significant portion undergoing efficient intersystem crossing to the triplet state (T₁) with high triplet yields. acs.orgscispace.com

Magnetic Circular Dichroism (MCD) is another powerful technique that can provide detailed insight into the electronic structure of both ground and excited states. MCD measures the difference in absorption of left and right circularly polarized light in the presence of a strong magnetic field. This technique is particularly useful for detecting weak electronic transitions that may be hidden in a standard absorption spectrum and for distinguishing between overlapping transitions. While no MCD studies have been reported specifically for this compound, its application could help to unambiguously assign the character of its π-π* transitions and probe the nature of its excited states.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For derivatives of dibenzothiophene (B1670422), DFT calculations have been employed to determine key parameters such as electronic structures, electron affinities, and reorganization energies. researchgate.net These calculations are crucial for understanding the potential of these materials in applications like organic light-emitting diodes (OLEDs).

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to understanding a molecule's electronic behavior. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the stability and reactivity of the compound. youtube.comschrodinger.com A larger HOMO-LUMO gap generally corresponds to greater molecular stability. youtube.com DFT methods are commonly used to calculate these orbital energies and the resulting gap. youtube.comschrodinger.comyoutube.com For instance, in one study, the HOMO-LUMO gap of a molecule was determined by subtracting the energy of the HOMO from the energy of the LUMO, yielding a value of 4.7 eV after conversion from Hartrees. youtube.com

Table 1: Calculated Orbital Energies for a Dibenzothiophene Derivative

| Orbital | Energy (Hartree) |

|---|---|

| HOMO | -0.21636 |

| LUMO | -0.04344 |

| HOMO-LUMO Gap | 0.17292 |

This interactive table provides a simplified example of HOMO and LUMO energy calculations.

DFT has also been instrumental in studying the energetics of noncovalent interactions in benzothiophene (B83047) derivatives. nih.govnih.gov For example, calculations have been used to determine the energies of halogen and hydrogen bonds, which play a significant role in the supramolecular assembly of these compounds. nih.govnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the study of excited states and, consequently, the optical properties of molecules. This method is frequently used to compute the UV-Vis absorption spectra of organic dyes and other chromophores. sciforum.net

For dibenzothiophene derivatives, TD-DFT calculations have been used to analyze electronic transitions and predict their behavior in optoelectronic devices. researchgate.net By calculating the vertical excitation energies, researchers can gain insight into the photophysical processes that occur upon light absorption. scispace.com For example, studies on methylated dibenzothiophene derivatives have used TD-DFT to understand their electronic relaxation pathways after excitation. scispace.com The results from TD-DFT calculations can be correlated with experimental measurements from techniques like femtosecond transient absorption spectroscopy to provide a comprehensive picture of the excited-state dynamics. scispace.com

Molecular Dynamics and Monte Carlo Simulations for Amorphous Thin Film Morphologies and Charge Transport

The performance of organic electronic devices is heavily influenced by the morphology of the thin films from which they are made. nih.gov Molecular Dynamics (MD) and Monte Carlo simulations are powerful computational tools for modeling the structure and properties of these films at the molecular level. nih.govdiva-portal.org

MD simulations can be used to model the physical vapor deposition process, a common technique for producing organic thin films, and to analyze the resulting structures by calculating properties like density and radial distribution functions. kit.edu These simulations help in understanding how processing conditions affect the final morphology of the film. kit.edunih.gov Furthermore, all-atom MD simulations can be employed to study the diffusion of solvents within polymer films, which is crucial for understanding processes relevant to organic electronics. rsc.org

Monte Carlo methods are particularly useful for simulating charge transport in disordered organic systems. diva-portal.orgnih.govaps.org By modeling the movement of charge carriers (holes or electrons) through the material, these simulations can predict key parameters like charge mobility. diva-portal.org The simulations often incorporate the effects of both energetic (diagonal) and spatial (off-diagonal) disorder on charge transport. diva-portal.org This approach allows researchers to understand how the molecular arrangement within a thin film impacts its ability to conduct charge, a critical factor for the efficiency of devices like OLEDs and organic photovoltaics. diva-portal.orgnih.gov

Computational Investigation of Reaction Mechanisms and Transition States in Functionalization Reactions

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the functionalization of molecules like 2,8-diiododibenzothiophene. DFT calculations can be used to model reaction pathways and identify transition states, providing insights that are often difficult to obtain through experiments alone.

For instance, computational studies have been used to investigate the tribochemical reactions of additives at sliding iron interfaces, where organophosphorus compounds decompose to form protective films. mdpi.com Ab initio molecular dynamics simulations can reveal the real-time dissociation of molecules and the formation of new chemical bonds under pressure, helping to understand the mechanism of tribofilm formation. mdpi.com Similarly, DFT has been used to study the electronic structure and stability of various isomers of metal oxide clusters, which are relevant to catalysis. nih.gov These studies can determine the most stable geometries and analyze the nature of the chemical bonding involved. nih.gov

Quantitative Analysis of Intermolecular Interactions: Halogen Bonding and π-π Stacking

Intermolecular interactions are fundamental to the structure and properties of molecular crystals and materials. Halogen bonding and π-π stacking are two such interactions that are particularly relevant to aromatic and halogenated compounds like this compound.

Computational methods, especially DFT, are invaluable for the quantitative analysis of these noncovalent interactions. nih.govnih.gov Studies on halogenated benzothiophene derivatives have used DFT to calculate the energies of halogen bonds (X···O and X···π interactions) and have shown how these interactions, along with π-π stacking and hydrogen bonding, direct the supramolecular assembly in the solid state. nih.govnih.gov For example, a strong halogen···π interaction with an energy of 7.5 kcal/mol was calculated for an anti-bromobenzothiophene derivative. nih.govnih.gov

The nature of the halogen bond, where a halogen atom acts as an electrophile, has been extensively studied computationally. nih.govrichmond.edu These studies have revealed the importance of the "σ-hole," a region of positive electrostatic potential on the halogen atom, in directing these interactions. richmond.edu Computational modeling has also been applied to understand the role of halogen bonding in biological systems, such as the interaction between thyroid hormones and deiodinase enzymes. richmond.edudntb.gov.ua

Multiscale Modeling Approaches for Organic Electronic Materials

To bridge the gap between molecular-level properties and the performance of macroscopic devices, multiscale modeling approaches are increasingly being employed. kit.edu These methods combine different computational techniques that operate on different length and time scales to provide a more comprehensive understanding of complex materials. kit.edu

For organic electronic materials, a multiscale approach might involve using quantum chemistry methods like DFT to parameterize classical force fields for MD simulations. kit.edu The MD simulations can then be used to predict the morphology of thin films, and the resulting structures can be used as input for Monte Carlo simulations of charge transport. kit.edu This integrated approach allows for the rational design of new organic semiconductors with improved properties. kit.edu By developing predictive, scale-bridging methods, researchers aim to accelerate the discovery and design of novel materials for applications in organic electronics. kit.edu

Supramolecular Assembly and Directed Intermolecular Interactions

The Role of Halogen Bonding in Directing Self-Assembly of Diiodinated Dibenzothiophenes

Halogen bonding is a highly directional, noncovalent interaction that has emerged as a powerful tool in crystal engineering and supramolecular chemistry. rsc.orgriverpublishers.com It occurs between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a heteroatom or a π-electron system. nih.govrsc.org In diiodinated dibenzothiophenes, the iodine atoms are the primary sites for halogen bonding, playing a crucial role in guiding the self-assembly process.

The introduction of iodine atoms onto the dibenzothiophene (B1670422) core significantly influences the resulting supramolecular architecture. These iodine atoms can form strong and directional interactions, often competing with or working in synergy with other noncovalent forces to define the final solid-state structure. riverpublishers.comrsc.org For instance, in related halogenated benzothiophene (B83047) derivatives, halogen bonds have been shown to be a dominant force in the molecular self-assembly, leading to specific packing motifs. nih.gov The directionality of the C–I···N or C–I···O halogen bond, which is nearly linear (approaching 180°), provides a predictable method for constructing robust supramolecular networks. richmond.edu This precise control is vital for aligning molecules in a way that is conducive to efficient charge transport. In the case of 2,8-diiododibenzothiophene, the two iodine atoms positioned at opposite ends of the molecule can act as powerful directional guides, promoting the formation of extended one-dimensional chains or two-dimensional sheets through intermolecular I···S, I···π, or I···I interactions.

The basis of the halogen bond is the σ-hole, a region of positive electrostatic potential located on the outer surface of the halogen atom, directly opposite the covalent bond (e.g., the C–I bond). nih.govresearchgate.net This positive potential arises from the anisotropic distribution of electron density around the halogen atom. rsc.org The strength of the halogen bond correlates directly with the magnitude of this positive potential.

The size and positive potential of the σ-hole increase with the polarizability of the halogen atom, following the trend I > Br > Cl > F. richmond.edu Therefore, iodine is the most effective halogen for forming strong halogen bonds. The electrophilicity of the σ-hole is further enhanced by the presence of electron-withdrawing groups attached to the carbon atom bearing the iodine. nih.gov

Computational methods, such as Density Functional Theory (DFT), are used to calculate the electrostatic potential on the molecular surface and quantify the strength of these interactions. nih.govrichmond.edu For example, studies on analogous iodinated aromatic compounds have calculated halogen bond interaction energies ranging from a few kcal/mol to over 8 kcal/mol, rivaling the strength of conventional hydrogen bonds. richmond.eduresearchgate.net These calculations reveal that the interaction is primarily electrostatic, though polarization and dispersion forces also contribute significantly, especially in halogen···π systems. nih.gov

| Interaction Type | Contributing Forces | Typical Energy (kcal/mol) | Angular Preference |

| Halogen Bond (I···N/O) | Electrostatic, Polarization, Dispersion | 3 - 8 | ~180° |

| Halogen Bond (I···π) | Dispersion, Electrostatic | 2 - 5 | Variable |

| Hydrogen Bond (O-H···O) | Electrostatic, Covalent Character | 4 - 10 | ~180° |

| π-π Stacking | Dispersion, Electrostatic | 2 - 5 | Parallel Displaced |

This table presents typical values for different noncovalent interactions based on studies of various organic molecules to provide context for the interactions relevant to this compound.

Engineering π-π Stacking Interactions for Enhanced Charge Transport in Organic Semiconductor Films

For organic semiconductors, efficient charge transport relies heavily on the orbital overlap between adjacent molecules. nih.govrsc.org This is primarily achieved through π-π stacking, where the aromatic cores of the molecules arrange in close proximity. mdpi.com The geometry of this stacking—whether face-to-face or edge-on—and the distance between the π-systems are critical parameters that influence charge carrier mobility. mdpi.comnih.gov

In molecules like this compound, the planar dibenzothiophene core is predisposed to form π-π stacks. The introduction of heavy iodine atoms can modulate this stacking behavior. While strong halogen bonds may dictate the primary organization, π-π interactions provide the crucial pathway for charge to hop between molecules. Side-chain engineering is a common strategy to fine-tune π-π stacking. nih.gov By modifying substituents, it is possible to control the intermolecular distance and arrangement, thereby optimizing the electronic coupling between molecules. For instance, studies on naphthalene (B1677914) tetracarboxylic diimides (NDIs) have shown that using fluoroalkyl side chains instead of alkyl chains can reduce the π-π stacking distance and favor a more cofacial arrangement, which is beneficial for charge transport. nih.gov This principle of side-chain engineering can be applied to derivatives of this compound to enhance its performance in organic field-effect transistors (OFETs).

Utilization of Other Noncovalent Interactions (e.g., Hydrogen Bonding, van der Waals, Dipole-Dipole) in Self-Assembly

Dipole-Dipole Interactions: The inherent dipole moment of the dibenzothiophene core and the C-I bonds will lead to electrostatic interactions that influence molecular orientation. mdpi.com

Hydrogen Bonding: Although the parent this compound molecule lacks classical hydrogen bond donors, derivatives functionalized with groups like -OH or -NH2 could utilize strong and directional hydrogen bonds to further guide self-assembly. rsc.org

C-H···π and C-H···S Interactions: Weaker hydrogen bonds involving aromatic protons and the π-system or the sulfur heteroatom also play a role in stabilizing the crystal structure.

The final assembled structure arises from the synergistic or competitive interplay of all these forces. riverpublishers.com For example, strong halogen bonds might align molecules in chains, while π-stacking and van der Waals forces govern how these chains pack together.

Design Principles for Controlled Supramolecular Architectures in Organic Electronic Devices

The rational design of organic semiconductors like this compound for electronic devices involves engineering the molecule to promote a specific supramolecular architecture with favorable electronic properties. nih.gov Key design principles include:

Directional Interactions: Incorporating atoms or functional groups capable of strong, directional interactions, such as the iodine atoms for halogen bonding in this compound, provides a primary means of controlling molecular orientation. nih.gov

Core Planarity: A planar π-conjugated core is essential for effective π-π stacking and efficient intramolecular and intermolecular charge transport.

Side-Chain Engineering: Attaching side chains can be used to balance solubility for solution processing with the desired solid-state packing. The nature of the side chains can prevent overly strong π-π interactions that might lead to undesirable aggregation while still permitting sufficient electronic coupling. nih.gov

By strategically combining these elements, chemists can design molecules that self-assemble into highly ordered thin films with optimized charge transport pathways, leading to high-performance organic electronic devices.

Solvent-Induced Morphological Control in Supramolecular Assemblies

The environment in which self-assembly occurs plays a critical role in determining the final structure. The choice of solvent can drastically alter the morphology of the resulting molecular aggregates. nih.govfigshare.com This phenomenon, known as solvent-induced polymorphism, arises because solvent molecules can interact with the assembling species, influencing which noncovalent interactions dominate.

For example, a polar, hydrogen-bond-competing solvent might disrupt hydrogen-bonding networks, favoring an assembly pathway dominated by π-π stacking or solvophobic effects. nih.gov Conversely, a nonpolar solvent might promote aggregation through dipole-dipole or hydrogen-bonding interactions. In the context of this compound, varying the polarity and halogen-bond-accepting ability of the processing solvent could be used to select for different crystalline forms (polymorphs), each with distinct molecular packing and, consequently, different electronic properties. This provides a powerful post-synthetic method for tuning the performance of organic semiconductor films. figshare.comresearchgate.net Strategies such as using solvent mixtures or solvent vapor annealing are commonly employed to precisely control the morphology and crystallinity of thin films for electronic applications. nih.gov

Emerging Research Directions and Future Outlook

Development of Novel Dibenzothiophene-Based Scaffolds for Next-Generation Organic Electronics

2,8-Diiododibenzothiophene serves as a crucial starting material for the synthesis of innovative molecular scaffolds designed for next-generation organic electronic devices. Its dibromo-analogue, 2,8-dibromodibenzothiophene (B47624), is a well-established building block for creating small molecules, oligomers, and polymers used in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). ossila.com

Research has successfully demonstrated the utility of this scaffold in high-performance devices. For instance, solution-processed OFETs utilizing syn-TBBT, a material synthesized from 2,8-dibromodibenzothiophene, have exhibited remarkable hole mobilities, reaching up to 10.1 cm²/V·s. ossila.com Furthermore, a derivative of 2,8-dibromodibenzothiophene, 2,8-Bis(diphenyl-phosphoryl)-dibenzo[b,d]thiophene (PPT), has been effectively employed as both an ambipolar phosphorescent host and an electron transport layer material. In blue-emitting OLEDs, devices incorporating PPT have achieved significant performance metrics, showcasing the potential of this class of materials. ossila.com

Table 1: Performance of an OLED Device Incorporating the Dibenzothiophene (B1670422) Derivative PPT

| Metric | Value | Reference |

|---|---|---|

| Power Efficiency | 30 lm/W | ossila.com |

| Current Efficiency | 42 cd/A | ossila.com |

The development of novel macrocyclic structures through gold-catalyzed functionalization of dibenzothiophene-S-oxides further illustrates the versatility of the dibenzothiophene core in creating complex and functional electronic materials. researchgate.net

Advanced Strategies for Tailoring Molecular Design Towards Optimal Device Performance

A primary focus of current research is the rational design of dibenzothiophene-based molecules to optimize the performance of electronic devices. Theoretical studies, particularly using Density Functional Theory (DFT), have become instrumental in predicting how specific structural modifications can influence key performance parameters in devices like organic solar cells. rsc.org

Strategies involve fine-tuning the molecular geometry to enhance π-π stacking, which improves charge transport and reduces charge recombination. rsc.org By making targeted alterations to donor and acceptor units within a molecule, researchers can enhance light absorption across a broader spectrum and facilitate more efficient charge separation. For example, in a study on benzodithiophene-based donor molecules, strategic molecular modifications led to a series of new designs (M1-M5) with significantly improved predicted efficiencies. The most advanced designs integrated fused aromatic ring systems to maximize light absorption and charge separation. rsc.org

Table 2: Predicted Performance Metrics for Theoretically Designed Donor Molecules

| Molecule | Max. Absorption (λmax) | Predicted Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| M1 | 846 nm | 21.69% | rsc.org |

| M3 | Not Specified | 21.90% | rsc.org |

These theoretical models demonstrate that appropriate modifications can lead to molecules with superior Power Conversion Efficiency (PCE), Fill Factor (FF), and open-circuit voltage (Voc), providing a clear roadmap for synthetic chemists to create next-generation materials. rsc.org

Exploration of Unconventional Reaction Pathways for Broadening Functionalization Scope

To unlock the full potential of the dibenzothiophene scaffold, researchers are exploring unconventional reaction pathways that offer greater control and versatility in functionalization. A notable example is the development of a gold-catalyzed, sulfoxide-directed strategy for the C(sp²)–H functionalization of dibenzothiophene-S-oxides. researchgate.net

This method allows for the regioselective oxyarylation of terminal alkynes. A key innovation of this pathway is the use of the sulfoxide (B87167) group as a "traceless directing group." This means it guides the reaction to a specific site on the molecule and can be removed afterward, avoiding the need for pre-functionalization at a carbon atom, which is often a multi-step and less efficient process. researchgate.net Other advanced synthetic methods being employed include intramolecular SNAr reactions and carbon-hydrogen activation to form the core tricyclic scaffolds. researchgate.net

Furthermore, concepts from other fields, such as photo-responsive phase-transfer catalysis (PR-PTC), present intriguing future possibilities. mdpi.com In PR-PTC, light is used to control the catalytic activity, offering precise spatiotemporal control over reactions. mdpi.com Adapting such unconventional methodologies could provide unprecedented control over the synthesis of complex dibenzothiophene derivatives.

Integration of this compound Derivatives into Hybrid Organic-Inorganic Materials

A significant frontier in materials science is the creation of hybrid organic-inorganic materials, which combine the distinct properties of both components to achieve synergistic effects. mdpi.com These materials can merge the mechanical strength and thermal stability of inorganic structures with the flexibility and processability of organic polymers. mdpi.com

The reactive nature of this compound makes it an excellent candidate for incorporation as the organic component in such hybrids. Potential applications include its integration into hybrid organic-inorganic perovskites (HOIPs), where the organic moiety can influence the crystal structure and electronic properties. diva-portal.org Another promising avenue is the development of molecularly imprinted polymers on the surface of inorganic nanoparticles, such as titanium dioxide (TiO₂), for selective sensing applications. Research has already demonstrated the creation of dibenzothiophene-imprinted materials on TiO₂ surfaces for the selective recognition of DBT molecules. researchgate.netresearchgate.net The synthesis of atomically thin, two-dimensional (2D) hybrid perovskite sheets also opens up possibilities for using dibenzothiophene derivatives to create novel, low-dimensional electronic materials. berkeley.edu

Predictive Modeling and Data-Driven Approaches for Dibenzothiophene Material Discovery

The discovery and optimization of new materials is being revolutionized by predictive modeling and machine learning (ML). mdpi.com These data-driven approaches can dramatically accelerate the design process by identifying promising candidates before committing to costly and time-consuming experimental synthesis. numberanalytics.com

For thiophene-based materials, ML algorithms are being trained on large datasets of known polymer properties to uncover complex structure-property relationships. mdpi.com This allows for the rapid screening of virtual candidates and the prediction of key characteristics like UV-Vis absorption spectra and electronic bandgaps. One study successfully used an ML-assisted approach to design benzothiophene (B83047)/benzodithiophene polymers with exceptionally low bandgaps, reaching 0.42 eV, a new benchmark for photodetector materials. mdpi.com

The typical workflow involves generating a large dataset of material properties using methods like Density Functional Theory (DFT) and then using this data to train an ML model. numberanalytics.com A crucial recent development is the use of ML to predict not just the properties of a material, but also its "synthesizability," bridging the critical gap between theoretical prediction and experimental reality. arxiv.org By integrating these predictive tools, researchers can more efficiently navigate the vast chemical space of possible dibenzothiophene derivatives to discover novel materials with tailored functionalities for specific applications.

Q & A

Q. What precautions are necessary for handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles) to avoid skin/eye contact, as iodine derivatives may cause irritation.

- Work in a fume hood to prevent inhalation of fine particulates.

- Store in amber glass under inert atmosphere (N) to prevent photodegradation and moisture absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.